molecular formula C17H13N3O3 B11695484 N'-benzoyl-2-oxo-2H-chromene-3-carbohydrazonamide

N'-benzoyl-2-oxo-2H-chromene-3-carbohydrazonamide

Cat. No.: B11695484
M. Wt: 307.30 g/mol
InChI Key: GYMNJLWVUOXJCB-UHFFFAOYSA-N
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Description

N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE typically involves the reaction of 2-oxo-2H-chromene-3-carbohydrazide with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can have different biological and chemical properties .

Scientific Research Applications

N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, the compound binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This action disrupts the viral replication cycle, making it a potential antiviral agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE is unique due to its specific benzoyl group, which imparts distinct chemical and biological properties. Its potential as an HIV-1 integrase inhibitor and its use as a fluorescent probe highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

N-[(Z)-[amino-(2-oxochromen-3-yl)methylidene]amino]benzamide

InChI

InChI=1S/C17H13N3O3/c18-15(19-20-16(21)11-6-2-1-3-7-11)13-10-12-8-4-5-9-14(12)23-17(13)22/h1-10H,(H2,18,19)(H,20,21)

InChI Key

GYMNJLWVUOXJCB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C(/C2=CC3=CC=CC=C3OC2=O)\N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C(C2=CC3=CC=CC=C3OC2=O)N

Origin of Product

United States

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